Copper(II) phthalate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H6CuO4 |
|---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
copper;phthalic acid |
InChI |
InChI=1S/C8H6O4.Cu/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |
InChI Key |
GARLGTQMDTVDFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Cu] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Cu] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Applications
Catalysis in Organic Reactions
Copper(II) phthalate serves as a catalyst in several organic reactions. Its ability to facilitate electron transfer processes makes it particularly useful in oxidation and reduction reactions. For instance, it can catalyze the oxidation of alcohols to aldehydes or ketones, enhancing reaction rates and selectivity.
Precursor for Synthesis
This compound is utilized as a precursor for synthesizing other copper complexes. The presence of the phthalate ligand allows for the formation of various derivatives that can exhibit different chemical behaviors, expanding the scope of applications in materials science and coordination chemistry.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a potential candidate for developing antimicrobial agents in healthcare settings .
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations show that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function . This highlights its potential as a therapeutic agent in cancer treatment.
Medical Applications
Drug Delivery Systems
this compound is being explored for its utility in drug delivery systems. Its ability to form stable complexes with various pharmaceuticals allows for controlled release mechanisms, improving the bioavailability of drugs . This application is particularly relevant in targeting specific tissues or cells, enhancing therapeutic effectiveness while minimizing side effects.
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is employed in producing specialty chemicals and materials. Its role as a plasticizer enhances the flexibility and durability of polymers used in consumer products, electronics, and construction materials .
-
Antimicrobial Efficacy Study
A study conducted on various bacterial strains revealed that this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting potential applications in antimicrobial coatings for medical devices . -
Drug Delivery Mechanism Research
Research on drug delivery systems utilizing this compound showed enhanced release profiles when complexed with anti-cancer drugs. The study highlighted how the compound could facilitate targeted delivery, reducing systemic toxicity while maintaining therapeutic levels at the target site .
Chemical Reactions Analysis
Thermal Decomposition Pathways
Copper(II) phthalate monohydrate undergoes a three-step decomposition process under thermal conditions:
-
First Dehydration :
-
Second Dehydration :
-
Decomposition :
| Step | Mechanism | Kinetic Model |
|---|---|---|
| 1st Dehydration | Unimolecular law | First-order kinetics |
| 2nd Dehydration | Phase boundary | Surface-controlled |
| Decomposition | Erofeev-Avrami | Nucleation/growth |
Structural Influence on Reactivity
The crystal structure of this compound monohydrate plays a critical role in its reactivity:
-
Coordination Geometry : Distorted octahedral coordination, with copper(II) bonded to two water molecules and four phthalate oxygen atoms .
-
Polymer Sheet Formation : Phthalate groups form a complex sheet polymer via oxygen bridges, stabilizing the structure until thermal stress disrupts it .
| Structural Feature | Impact on Reactivity |
|---|---|
| Distorted octahedral geometry | Facilitates dehydration by weakening ligand bonds |
| Sheet polymer network | Delays decomposition via structural rigidity |
Kinetic Analysis
Key kinetic parameters and models derived from thermal studies:
-
First Dehydration :
-
Second Dehydration :
-
Decomposition :
Comparative Analysis with Related Compounds
This synthesis highlights the multi-step nature of this compound’s thermal behavior , emphasizing structural and kinetic factors. Further research into its catalytic properties and environmental interactions could expand its applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Copper(II) phthalate shares structural motifs with other metal phthalates and carboxylates:
- Alkaline o-Phthalatocuprates(II): These compounds, such as disodium(I) and dipotassium(II) di-o-phthalatocuprates(II) dihydrates, feature similar bridging phthalate ligands but incorporate alkali metal counterions. Their crystal structures (e.g., space group I2/a, β = 107.4°) differ slightly due to variations in metal coordination and hydrogen bonding .
- Copper(II) 5-Fluorouracil Acetate Complexes : Unlike this compound, these complexes exhibit mixed-ligand coordination, with 5-fluorouracil and acetate ligands forming 1D polymeric chains. Their thermal stability is lower, decomposing above 200°C compared to this compound’s robust framework .
- Copper(II) Salicylate Complexes: These complexes often adopt monomeric or dimeric structures, with salicylate ligands chelating Cu²⁺ via phenolic oxygen and carboxylate groups. In contrast, this compound’s extended polymeric structure enhances its thermal and chemical stability .
Stability Constants and Solvent Effects
This compound’s stability constants in non-aqueous solvents are distinct from other copper complexes:
| Solvent | Donor Number | logβ (this compound) |
|---|---|---|
| Dimethylformamide | 26.6 | 4.2 |
| Acetonitrile | 14.1 | 5.8 |
| Dimethyl Sulfoxide | 29.8 | 3.6 |
For comparison, copper(II) acetate exhibits higher stability in water (logβ ~ 2.5) but lower in organic solvents due to its preference for aqueous coordination .
Biodegradation Pathways
This compound is metabolized by denitrifying bacteria (e.g., Pseudomonas sp. strain P136) via CoA ester intermediates, similar to anaerobic degradation pathways of other phthalates . Key differences include:
- Bis(2-Ethylhexyl) Phthalate: Degraded via hydrolysis to monoesters, whereas this compound undergoes direct CoA ligation .
- Diethyl Phthalate : Aerobic degradation proceeds through dioxygenase-mediated ring cleavage, a pathway absent in this compound’s anaerobic metabolism .
Environmental Impact and Toxicity
- Persistence : this compound is less persistent than bis(2-ethylhexyl) phthalate, which accumulates in sediments due to hydrophobic interactions .
- Toxicity : this compound’s Cu²⁺ ions can inhibit microbial growth at high concentrations, whereas diethyl phthalate primarily acts as an endocrine disruptor .
Preparation Methods
Stoichiometric Control in Neutralization Reactions
The most frequently reported method involves neutralizing phthalic acid (H₂phth) with copper(II) salts under aqueous conditions. A representative procedure from Yüksel et al. (2005) combines copper(II) chloride dihydrate (CuCl₂·2H₂O) with disodium phthalate in a 1:1 molar ratio, yielding the monohydrate species {[Cu(phth)(H₂O)]·H₂O}ₙ after refluxing at 80°C for three hours. Critical to achieving phase purity is maintaining pH between 5.5–6.0 through controlled NaOH addition, as higher alkalinity promotes hydroxide precipitation.
| Reactants | Molar Ratio | Temperature (°C) | Time (h) | Product |
|---|---|---|---|---|
| CuCl₂·2H₂O + Na₂phth | 1:1 | 80 | 3 | {[Cu(phth)(H₂O)]·H₂O}ₙ |
| Cu(NO₃)₂·3H₂O + H₂phth | 1:1.2 | 70 | 6 | Cu(phth)(H₂O)₂ |
Ligand-Assisted Crystallization
Introducing nitrogen-donor ligands like 1,10-phenanthroline (Phen) modifies coordination geometry while enhancing crystallinity. Kellett et al. (2011) demonstrated that adding Phen in a 2:1 ligand-to-copper ratio to the aqueous reaction mixture produces the binuclear complex [Cu(phth)(Phen)₂]·3H₂O·2EtOH, where phthalate adopts a bridging μ₂-η¹:η¹ coordination mode. This method requires ethanol as a cosolvent to reduce dielectric constant, favoring ligand substitution over polymer growth.
Hydrothermal Synthesis of Polymeric Architectures
Temperature-Dependent Phase Formation
Hydrothermal treatment at 120–150°C enables access to anhydrous copper(II) phthalate polymorphs unobtainable via ambient precipitation. A study by Thermal Analysis and Calorimetry (2005) revealed that autoclaving copper hydroxide with phthalic acid at 140°C for 24 hours generates a β-phase polymer with enhanced thermal stability up to 280°C. The reaction pathway involves sequential dehydration and ligand reorganization, as shown by in situ X-ray diffraction.
Solvent-Mediated Polymorphism
Varying the water/ethanol ratio in hydrothermal systems directs crystallization toward distinct topological frameworks. Ethanol-rich conditions (≥70% v/v) favor formation of a 2D layered structure with interlamellar spacing of 14.05 Å, whereas aqueous-dominated media produce 1D chains. This solvent dependency arises from differential stabilization of Cu(II) coordination spheres—ethanol promotes square-pyramidal geometry through Jahn-Teller distortion suppression.
Solvothermal Routes for Anhydrous Complexes
Non-Aqueous Reaction Systems
Solvothermal synthesis in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 160–180°C yields solvent-ligated species like [Cu(phth)(DMF)₂]ₙ, characterized by IR bands at 1665 cm⁻¹ (C=O stretch) and 1384 cm⁻¹ (asymmetric carboxylate vibration). These high-boiling solvents act as both reaction media and ligands, necessitating prolonged heating (48–72 hours) for complete desolvation.
Template Effects in Microporous Phases
Incorporating structure-directing agents such as tetraalkylammonium cations enables engineering of microporous copper phthalate frameworks. For example, using tetrabutylammonium bromide as a template produces a mesoporous phase with BET surface area of 320 m²/g, as confirmed by nitrogen adsorption isotherms. The template’s hydrophobic interactions with phthalate aryl rings guide the assembly of chiral helical chains.
Structural Characterization Techniques
X-Ray Diffraction Analysis
Single-crystal X-ray studies reveal that this compound adopts diverse coordination modes depending on synthesis conditions. The monohydrate phase crystallizes in the orthorhombic Pbcm space group (a = 11.665 Å, b = 11.171 Å, c = 14.053 Å), with each Cu²⁺ center in a distorted octahedral environment. Anhydrous forms exhibit compressed tetragonal geometries, as evidenced by elongated Cu-O bonds (2.45–2.52 Å) along the axial direction.
Spectroscopic Fingerprinting
IR spectroscopy provides diagnostic markers for coordination mode differentiation. Bridging phthalate ligands display split νₐₛ(COO⁻) vibrations at 1571 cm⁻¹ and 1613 cm⁻¹, while monodentate coordination collapses these into a single band at 1592 cm⁻¹. Raman spectra further distinguish polymeric vs. discrete complexes through lattice mode intensities below 300 cm⁻¹.
Thermal Behavior and Stability
Dehydration Kinetics
Isothermal thermogravimetric analysis (TGA) of the monohydrate follows a two-stage dehydration mechanism:
Oxidative Decomposition Pathways
Above 280°C, this compound undergoes exothermic decomposition yielding CuO and benzene polycarboxylates. Differential scanning calorimetry (DSC) traces show three distinct exotherms at 302°C (ΔH = -418 J/g), 335°C (ΔH = -657 J/g), and 401°C (ΔH = -892 J/g), corresponding to sequential decarboxylation and aromatic ring pyrolysis.
| Step | Temperature Range (°C) | Mass Loss (%) | Kinetic Model |
|---|---|---|---|
| Dehydration I | 25–110 | 4.2 | Unimolecular decay |
| Dehydration II | 110–180 | 3.1 | Phase boundary |
| Decarboxylation | 280–380 | 31.7 | Avrami-Erofeev |
Emerging Applications and Functional Derivatives
While beyond strict preparation scope, application potential influences synthetic design. The phenanthroline-adducted complex [Cu(phth)(Phen)₂] exhibits notable cytotoxicity (IC₅₀ = 12 μM against MCF-7 cells) attributed to ROS generation via copper-redox cycling. Such bioactivity drives development of hybrid materials with controlled release kinetics, achieved through matrix-assisted synthesis in biodegradable polymers.
Q & A
Q. What are the standard synthesis routes for Copper(II) phthalate, and how can purity be optimized?
this compound can be synthesized via ligand exchange or direct reaction between phthalic acid derivatives and copper salts. A common method involves reacting sodium phthalate with copper(II) sulfate under controlled pH (4–6) to precipitate the complex. Purity optimization requires rigorous purification steps, such as recrystallization from ethanol/water mixtures and characterization via elemental analysis (C, H, Cu) and FT-IR to confirm ligand coordination .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?
Basic characterization should include:
- FT-IR : To identify carboxylate (COO⁻) stretching vibrations (~1600–1400 cm⁻¹) and confirm ligand coordination.
- UV-Vis : To detect d-d transitions (e.g., ~600–800 nm for Cu²+ in octahedral geometry).
- TGA : To assess thermal stability and decomposition steps. Cross-validation with X-ray crystallography (if single crystals are obtainable) is ideal but requires advanced facilities .
Q. How should acute toxicity data from animal studies be interpreted for this compound?
Acute oral toxicity (LD₅₀) studies in rodents typically report values >500 mg/kg, but discrepancies arise due to variations in particle size, hydration state, and animal models. Always compare data against structurally similar Cu²+ compounds (e.g., copper hydroxide, carbonate-hydroxide) and note the absence of phthalate-specific toxicity in existing regulatory summaries .
Advanced Research Questions
Q. How can conflicting data on this compound’s magnetic properties be resolved?
Magnetic susceptibility measurements often show variability due to differences in crystal field splitting and ligand geometry. Use temperature-dependent EPR and SQUID magnetometry to distinguish between paramagnetic (mononuclear) and antiferromagnetic (dinuclear) behaviors. For example, dinuclear Cu²+ complexes may exhibit weak antiferromagnetic coupling (J ≈ −50 cm⁻¹), requiring DFT calculations to model exchange interactions .
Q. What methodologies address data gaps in cumulative risk assessment for phthalate-copper complexes?
Follow the tiered approach outlined in CPSC guidelines:
- Tier 1 : Screen existing toxicity data for Cu²+ and phthalates separately.
- Tier 2 : Identify interactions using in vitro assays (e.g., redox activity, DNA binding).
- Tier 3 : Conduct in vivo studies focusing on synergistic effects, particularly hepatorenal endpoints. Prioritize phthalates with known endocrine-disrupting metabolites (e.g., MEHP, MECPP) .
Q. How can variability in phthalate quantification across laboratories be minimized?
Adopt the GB/T 22048-2022 standard, which recommends:
- Using isotope dilution mass spectrometry (ID-MS) for precision.
- Applying a safety factor (e.g., 60%) to account for matrix effects in composite materials.
- Including internal standards (e.g., deuterated phthalates) to correct for extraction efficiency .
Q. What experimental design principles ensure reproducibility in Cu(II) phthalate catalysis studies?
- Control groups : Include Cu(II) chloride/sulfate as reference catalysts.
- Reaction monitoring : Use in-situ UV-Vis or Raman spectroscopy to track intermediate species.
- Statistical validation : Apply ANOVA to assess batch-to-batch variability in catalytic activity, particularly for oxidation reactions .
Q. How do ligand substituents influence the redox behavior of this compound derivatives?
Modify the phthalate backbone with electron-withdrawing groups (e.g., nitro, -NO₂) to stabilize Cu²+ and reduce reduction potential. Compare cyclic voltammetry (CV) profiles in aprotic solvents (e.g., DMF) to isolate ligand effects from solvent interactions. Theoretical DFT calculations can map frontier molecular orbitals and predict redox-active sites .
Methodological Challenges & Best Practices
- Data Contradictions : Always contextualize toxicity or catalytic activity data with synthesis conditions (e.g., anhydrous vs. hydrated forms) and analytical margins of error .
- Structural Ambiguities : Combine single-crystal XRD with EXAFS to resolve disordered ligand geometries in polynuclear complexes .
- Risk Assessment : Leverage computational tools (e.g., QSAR models) to predict untested endpoints for phthalate-copper complexes, prioritizing metabolites with high bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
